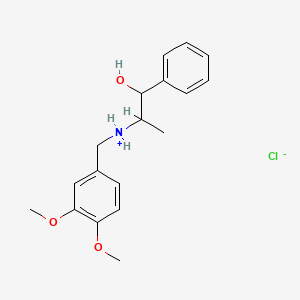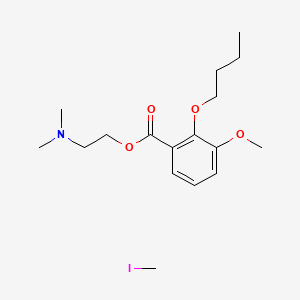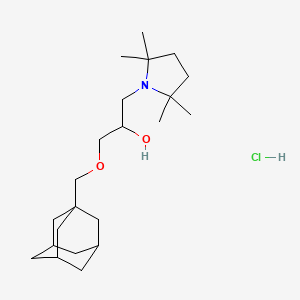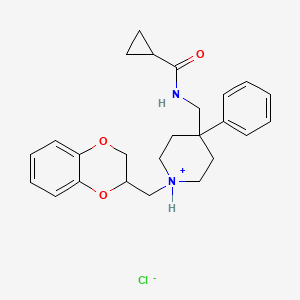![molecular formula C5H13N3O2 B13742538 Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- CAS No. 36369-40-1](/img/structure/B13742538.png)
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- is a chemical compound with the molecular formula C11H26N4O2. It is a derivative of carbamic acid, which is known for its role in various organic reactions and industrial applications. This compound is characterized by the presence of aminoethyl groups, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- can be synthesized through several methods. One common approach involves the reaction of bis(2-aminoethyl)amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction typically requires controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted carbamic acid derivatives .
Applications De Recherche Scientifique
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- involves its interaction with molecular targets and pathways. The compound can form stable complexes with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, [2-[(2-aminoethyl)methylamino]ethyl]-
- Carbamic acid, [2-[(2-aminoethyl)ethylamino]ethyl]-
- Carbamic acid, [2-[(2-aminoethyl)propylamino]ethyl]-
Uniqueness
Carbamic acid, [2-[(2-aminoethyl)amino]ethyl]- is unique due to its specific structure, which includes two aminoethyl groups. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds .
Propriétés
Numéro CAS |
36369-40-1 |
|---|---|
Formule moléculaire |
C5H13N3O2 |
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
2-(2-aminoethylamino)ethylcarbamic acid |
InChI |
InChI=1S/C5H13N3O2/c6-1-2-7-3-4-8-5(9)10/h7-8H,1-4,6H2,(H,9,10) |
Clé InChI |
ZUBOWBHHVKFYFL-UHFFFAOYSA-N |
SMILES canonique |
C(CNCCNC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


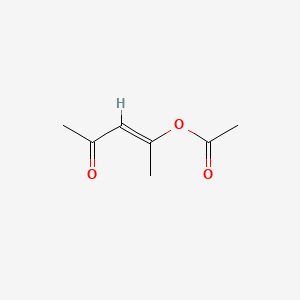
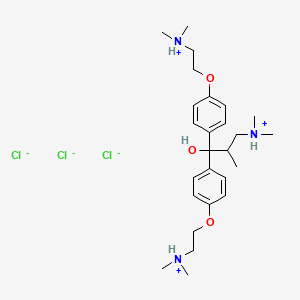

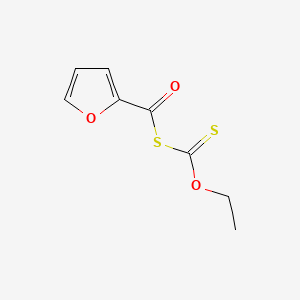
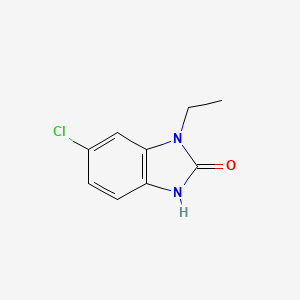
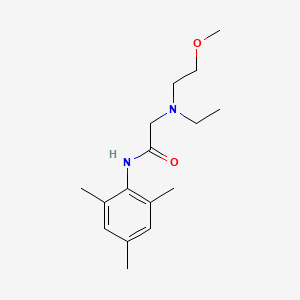

![1,2,3-Trifluoro-4-[fluoro-bis(4-fluorophenyl)methyl]benzene](/img/structure/B13742502.png)
